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Compound of Interest

Compound Name: 2-Amino-5-nitropyridine
CAS No.: 4214-76-0
Cat. No.: B018323
Get Quote
. J

Part 1: Executive Summary — The "Push-Pull"
Scaffold

2-Amino-5-nitropyridine (2A5NP) is not merely a pyridine derivative; it is a prototypical "push-
pull" conjugated system.[1] Its utility in drug discovery and materials science stems directly
from the electronic tension between the electron-donating amino group (

) at position 2 and the strong electron-withdrawing nitro group (
) at position 5.[1]

For the medicinal chemist, this molecule is a high-value scaffold.[1][2][3] It serves as the
gateway to 2,5-diaminopyridines, which are critical precursors for imidazopyridine-based kinase
inhibitors and fluoroquinolone antibiotics.[1] For the materials scientist, its non-centrosymmetric
crystal packing and high molecular hyperpolarizability make it a candidate for non-linear optical
(NLO) applications.[1]

This guide moves beyond basic properties to explore the structural causality of its reactivity,
optimized synthesis protocols, and its role as a pharmacophore building block.[1]
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Part 2: Molecular Architecture & Crystallography[1]
Electronic Structure: The Dipole Driver

The reactivity of 2A5NP is dictated by its resonance structures.[1] The amino group "pushes"
electron density into the ring, while the nitro group "pulls” it.

» Consequence 1 (Basicity): The ring nitrogen is significantly less basic (pKa ~2.[1]8) than
unsubstituted 2-aminopyridine (pKa ~6.[1]86) because the lone pair is delocalized into the
nitro group.[1]

o Consequence 2 (Nucleophilicity): The exocyclic amino nitrogen retains nucleophilic character
but is attenuated, requiring stronger electrophiles for functionalization compared to standard
anilines.[1]

Crystallographic Packing: The Motif

In the solid state, 2A5NP exhibits a planar conformation which maximizes
-conjugation.[1]

e Hydrogen Bonding: It forms extensive intermolecular hydrogen bond networks.[1] The amino
protons act as donors to the nitro oxygen atoms and the ring nitrogen of adjacent molecules.

o The Motif: Crystallographic analysis reveals a specific

supramolecular synthon.[1][4] This creates rigid, hydrogen-bonded sheets that result in high
melting points (~188°C) and low solubility in non-polar solvents.[1]

Expert Insight: When designing co-crystals for solubility enhancement, target the ring nitrogen
with strong hydrogen bond donors (like carboxylic acids), as the amino group is already
engaged in self-association.

Part 3: Synthetic Engineering & Process
Optimization[1]

The Nitration Mechanism (The "Nitramine
Rearrangement")
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Direct nitration of 2-aminopyridine is not a simple electrophilic aromatic substitution.[1]
e Protonation: In mixed acid (

), the ring nitrogen is protonated, deactivating the ring.[1]

e Nitramine Formation: The nitronium ion (

) attacks the exocyclic amine first, forming a nitramine intermediate.[1]

o Rearrangement: Under acid catalysis and heat, the nitro group migrates from the amine
nitrogen to the carbon ring (positions 3 and 5).[1] Position 5 is thermodynamically favored
due to less steric hindrance and better conjugation.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical process control points to maximize the 5-nitro
iIsomer over the 3-nitro impurity.

Mechanism Insight
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Caption: Optimized synthesis workflow highlighting the temperature-dependent rearrangement
step essential for isomeric purity.

Part 4: Reactivity Profile in Drug Discovery

2A5NP is rarely the final drug; it is the scaffold.[1] Its primary utility lies in its reduction to 2,5-
diaminopyridine, a highly unstable intermediate that must be trapped immediately to form
heterocycles.[1]

The "Trap-and-Cyclize" Strategy
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Because 2,5-diaminopyridine oxidizes rapidly in air (turning black), researchers must employ a
"one-pot" reduction-cyclization strategy.[1]

Common Pathways:
e Imidazo[1,2-a]pyridines: Reaction with

-haloketones.[1] Key scaffold for kinase inhibitors (e.g., targeting PI3K or CDK).[1]

e Triazolo[1,5-a]pyridines: Reaction with nitriles or anhydrides.[1]

Visualization: The Reactivity Tree
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Caption: Reactivity map demonstrating the conversion of 2A5NP into high-value
pharmaceutical heterocycles.

Part 5: Experimental Protocols
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Protocol: Synthesis of 2-Amino-5-nitropyridine

Note: This protocol relies on the nitramine rearrangement mechanism.[1]
Reagents:
e 2-Aminopyridine (18.8 g, 0.2 mol)[1][5]
e Conc. Sulfuric Acid (
, 98%)
e Fuming Nitric Acid (
)]

Step-by-Step Methodology:

Preparation: Charge a 3-neck round-bottom flask with 80 mL of conc.

. Cool to 0-5°C using an ice-salt bath.[1]

» Addition: Add 2-aminopyridine in small portions. Caution: Exothermic.[1] Ensure internal
temperature stays <10°C.[1]

 Nitration: Add fuming

(12 mL) dropwise over 30 minutes, maintaining <10°C.

o Rearrangement (Critical Step): Remove the ice bath. Allow the mixture to warm to room
temperature, then heat to 45-50°C for 2 hours. This thermal step drives the nitro group from
the amine nitrogen to the C-5 position.[1]

e Quench: Pour the reaction mixture slowly onto 300 g of crushed ice.
e Neutralization: Adjust pH to ~8 using ammonium hydroxide (

). The product will precipitate as a yellow solid.[1][6]
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« Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove the minor 3-
nitro isomer (which is more soluble in ethanol).[1]

Validation Criteria:

o Appearance: Bright yellow needles.[1]
e Melting Point: 186-188°C.[1]

e 1H NMR (DMSO-d6):

8.86 (d, 1H, H-6), 8.05 (dd, 1H, H-4), 6.48 (d, 1H, H-3).[1]

Data Summary Table

Property Value Context for Researcher

Molecular Formula MW: 139.11 g/mol

High MP indicates strong

Melting Point 186-188°C ) )
intermolecular H-bonding.[1]
- Weak base; requires strong
pKa (Conj. Acid) 2.82 ) )
acids for protonation.[1]
Strong push-pull character;
Dipole Moment ~5.8D high polarity solvent required.
[1]
UV-Vis ( Yellow color; useful for tracking
~365 nm )
) reaction progress.[1]
B Poor solubility in water and
Solubility DMSO, DMF, Hot EtOH

DCM.

Part 6: Safety & Handling (E-E-A-T)[1]

As a Senior Application Scientist, | must emphasize the energetic potential of this compound.
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» Thermal Stability: While 2A5NP is stable at room temperature, nitro-pyridines can
decompose violently at high temperatures (>250°C).[1] Do not distill residues to dryness.[1]

» Skin Sensitization: It is a known irritant and potential sensitizer.[1] Double-gloving (Nitrile) is
recommended.[1]

» Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides)
outside of controlled reaction vessels, as this can generate substantial heat and pressure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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